Bis(chlorogold(I)) bis(diphenylphosphino)methane
Overview
Description
Bis(chlorogold(I)) bis(diphenylphosphino)methane is a gold complex with the empirical formula C25H22Au2Cl2P2 and a molecular weight of 849.23 g/mol . This compound is known for its unique properties and applications in various fields, including catalysis and pharmacology.
Mechanism of Action
Target of Action
Bis(chlorogold(I)) bis(diphenylphosphino)methane is a gold-based compound that primarily targets organic reactions . It is used as a catalyst in these reactions, promoting the formation of bimetallic complexes .
Mode of Action
The compound interacts with its targets by forming a four-membered ring with the constituents MP2C . This interaction promotes the formation of bimetallic complexes that feature five-membered M2P2C rings .
Biochemical Pathways
this compound affects several biochemical pathways. It is used in the catalysis of organic reactions, such as the hydrogenation of polyacetylenes . It is also used in organic gold chemistry reactions, such as transfer reduction and transfer carbonylation reactions .
Pharmacokinetics
As a solid compound, its bioavailability may be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
The result of this compound’s action is the promotion of specific organic reactions. By acting as a catalyst, it facilitates the formation of desired products in these reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction process usually takes place under an inert atmosphere . Additionally, the compound should be stored at room temperature, indicating that temperature can affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Bis(chlorogold(I)) bis(diphenylphosphino)methane plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as a catalyst in various organic reactions, including hydroamination and hydroalkoxylation reactions . It interacts with enzymes involved in these reactions, facilitating the formation of specific products. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce autophagy in cancer cells, leading to cell death . This effect is particularly significant in the context of cancer treatment, where inducing autophagy can help eliminate cancerous cells. Additionally, this compound has been found to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, altering their activity and function . For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can activate or inhibit signaling pathways by binding to proteins involved in these pathways . These interactions result in changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged induction of autophagy and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce beneficial effects, such as the activation of autophagy and inhibition of tumor growth . At higher doses, this compound can exhibit toxic effects, including damage to healthy cells and tissues . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound has been shown to affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production . These effects on metabolic pathways are critical for understanding the overall impact of this compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the cellular effects of this compound and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function . This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . The localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . For example, it can be targeted to the mitochondria, where it affects mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Bis(chlorogold(I)) bis(diphenylphosphino)methane typically involves the reaction of gold(I) chloride with bis(diphenylphosphino)methane in an appropriate solvent . The reaction conditions often include the use of inert atmospheres to prevent oxidation and the application of heat to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(chlorogold(I)) bis(diphenylphosphino)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of gold(III) complexes.
Reduction: It can also be reduced to form gold nanoparticles, which have significant applications in nanotechnology.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of different gold complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(chlorogold(I)) bis(diphenylphosphino)methane has a wide range of scientific research applications:
Comparison with Similar Compounds
Bis(chlorogold(I)) bis(diphenylphosphino)methane can be compared with other gold(I) complexes, such as:
Chloro(triphenylphosphine)gold(I): This compound is similar in structure but has triphenylphosphine ligands instead of bis(diphenylphosphino)methane.
Dichloro(DPPE)digold(I): This complex contains dichloro and DPPE ligands, offering different reactivity and applications.
Chloro(dimethylsulfide)gold(I): This compound has dimethylsulfide ligands, which influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct catalytic and biological properties.
Properties
IUPAC Name |
chlorogold;diphenylphosphanylmethyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2.2Au.2ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPUWTQJFLJEJC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Au2Cl2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470779 | |
Record name | Bis(chlorogold(I)) bis(diphenylphosphino)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37095-27-5 | |
Record name | Bis(chlorogold(I)) bis(diphenylphosphino)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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